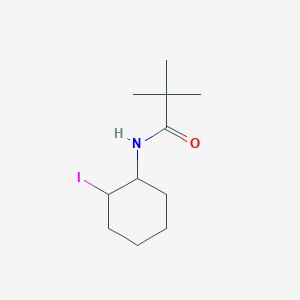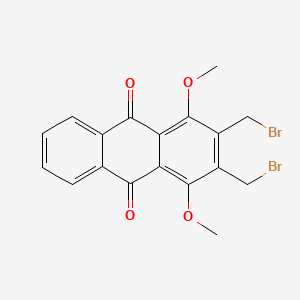
2,3-Bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones. This compound is characterized by the presence of bromomethyl groups at the 2 and 3 positions, and methoxy groups at the 1 and 4 positions on the anthracene-9,10-dione core. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione typically involves the bromination of 1,4-dimethoxyanthracene-9,10-dione. A common method is the Wohl–Ziegler bromination, which uses N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions . The reaction proceeds through a radical mechanism, where the bromine atoms are introduced at the benzylic positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2,3-Bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The anthraquinone core can undergo redox reactions, which are essential in its applications in dye chemistry.
Polymerization: The compound can participate in polymerization reactions, especially when the bromine atoms are removed to form reactive intermediates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Redox Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Polymerization: Catalysts such as palladium complexes are used in cross-coupling reactions to form polymers.
Major Products
Substituted Derivatives: Products with various functional groups replacing the bromomethyl groups.
科学的研究の応用
2,3-Bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
作用機序
The mechanism of action of 2,3-Bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione involves its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. For example, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and interfere with essential enzymes .
類似化合物との比較
Similar Compounds
2,3-Bis(bromomethyl)quinoxaline: Known for its antimicrobial activity and used in similar applications.
2,3-Bis(dibromomethyl)naphthalene: Used in polymerization reactions and materials science.
Uniqueness
2,3-Bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione is unique due to its specific substitution pattern on the anthraquinone core, which imparts distinct chemical and physical properties. Its methoxy groups enhance its solubility and stability, making it more versatile in various applications compared to its analogs .
特性
CAS番号 |
67122-25-2 |
|---|---|
分子式 |
C18H14Br2O4 |
分子量 |
454.1 g/mol |
IUPAC名 |
2,3-bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H14Br2O4/c1-23-17-11(7-19)12(8-20)18(24-2)14-13(17)15(21)9-5-3-4-6-10(9)16(14)22/h3-6H,7-8H2,1-2H3 |
InChIキー |
DFWWTQSJYNWQPT-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=C(C(=C1CBr)CBr)OC)C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


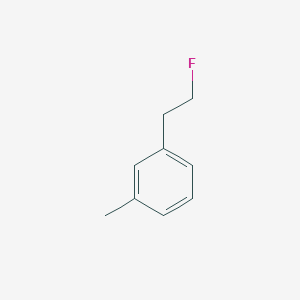
![1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol](/img/structure/B14000443.png)

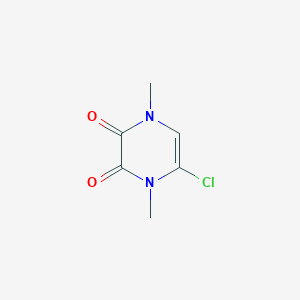
![5-[[Amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14000455.png)
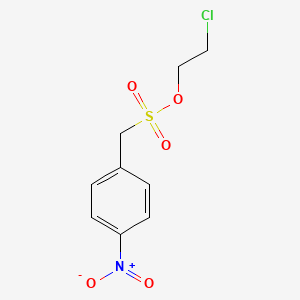
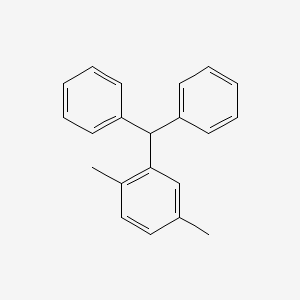
![1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol](/img/structure/B14000471.png)

![5-(p-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B14000478.png)
![2,2'-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione)](/img/structure/B14000493.png)
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-benzimidazole-2-thione](/img/structure/B14000495.png)
